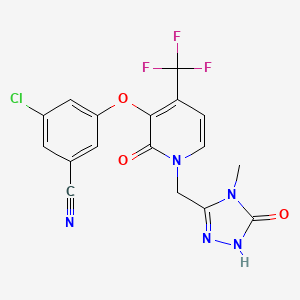

![molecular formula C27H35N3O3 B607246 6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole CAS No. 1219925-73-1](/img/structure/B607246.png)

6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole

Overview

Description

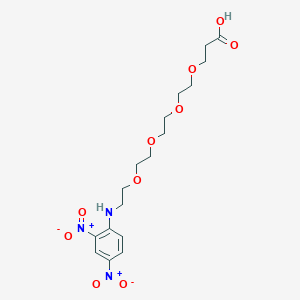

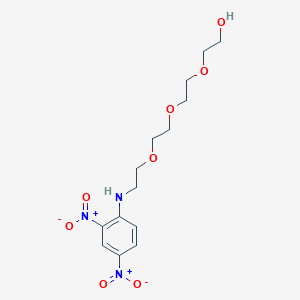

The compound is a complex organic molecule that contains two pyrrolidin-1-yl propoxy groups attached to a benzo[d]oxazole core. Pyrrolidine is a five-membered ring with one nitrogen atom, and propoxy refers to a propyl (three-carbon) group attached through an ether linkage. Benzo[d]oxazole is a fused ring system containing a benzene ring and an oxazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzo[d]oxazole core, followed by the attachment of the pyrrolidin-1-yl propoxy groups. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and ether linkages. The pyrrolidin-1-yl groups would likely add some degree of flexibility to the molecule, while the benzo[d]oxazole core would be relatively rigid .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The ether linkages might be susceptible to cleavage under acidic or basic conditions, and the benzo[d]oxazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and melting/boiling points would be influenced by the functional groups present and the overall shape of the molecule .Scientific Research Applications

Toll-Like Receptor Inhibition : E6446 has been identified as an inhibitor of Toll-like receptors (TLR) 7 and 9. It inhibits TLR signaling in human and mouse cell types and modulates DNA-TLR9 interaction. This property was investigated for potential therapeutic applications in autoimmune diseases like lupus (Lamphier et al., 2014).

mRNA Transfection Enhancement : Research indicates that E6446 enhances mRNA transfection when used with certain cell-penetrating peptides (CPPs). This property is significant for gene therapy and research applications, especially in enhancing mRNA transfection efficiency (Bell et al., 2018).

Synthesis of Pyrrolidine Derivatives : Studies have also been conducted on the synthesis of pyrrolidine derivatives, which are valuable in various chemical and pharmaceutical applications. These syntheses involve compounds like E6446 as intermediates or related structures (Katritzky et al., 1999).

Pharmacological Properties : Various researches have explored the pharmacological properties and biological activities of compounds structurally related to E6446. This includes investigation into their potential as anticonvulsants, analgesics, and their interactions with biological systems (Obniska et al., 2015).

Electronic and Optoelectronic Applications : There has been research into the use of oxazole derivatives (related to E6446) in the development of materials for electronic and optoelectronic applications, such as OLEDs. These studies focus on the synthesis and characterization of these compounds (Xing et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O3/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30/h7-12,21H,1-6,13-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYJXFUPMPMETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.